molecular formula C20H21N3O6 B2698435 4,5-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzamide CAS No. 941957-25-1

4,5-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzamide

Cat. No. B2698435
CAS RN: 941957-25-1
M. Wt: 399.403
InChI Key: HCOSOTTUBCCACS-UHFFFAOYSA-N
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Description

4,5-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as "DMNPANB" and is known for its ability to interact with biological systems in a unique way.

Scientific Research Applications

Novel Synthesis Methods

A study by Minaxi S. Maru and M. Shah (2013) introduced a novel synthesis approach for derivatives related to 4,5-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzamide, highlighting the application of multicomponent one-pot synthesis techniques. They demonstrated the synthesis of a complex molecular crystal through typical Hantzsch synthesis, which could have implications for developing new materials with specific optical or electronic properties (Maru & Shah, 2013).

Molecular Complexation and Crystal Engineering

Research by M. Muthuraman et al. (2001) explored molecular complexation for designing noncentrosymmetric structures with potential applications in nonlinear optics. This study underscores the strategic utilization of molecular components, including those related to 4,5-dimethoxy derivatives, for advancing materials with specific optical behaviors, which are crucial for photonics and laser technologies (Muthuraman et al., 2001).

Polymerization Processes

I. J. Smith and B. Tighe (1981) examined the polymerization of derivatives, suggesting the potential of this compound in polymer science. Their work indicates the role of tertiary organic bases in initiating polymerization, providing insights into creating novel polymeric materials with specific structural and functional properties (Smith & Tighe, 1981).

Hypoxia-selective Cytotoxins

K. Shyam et al. (1999) discussed the synthesis and evaluation of hypoxia-selective nitrobenzyloxycarbonyl derivatives, highlighting a potential application in developing targeted therapeutic agents. Although the focus is on hypoxia-selective cytotoxins, the chemical strategies employed could inform the design and synthesis of related compounds for various biomedical applications (Shyam et al., 1999).

Conformational and Chemical Transformations

E. M. Chainikova et al. (2017) investigated the conformational and chemical transformations of aromatic nitroso oxides, providing a foundation for understanding the reactivity and stability of compounds like this compound. Such studies are crucial for designing molecules with predictable behaviors and properties for specific applications (Chainikova et al., 2017).

Mechanism of Action

properties

IUPAC Name

4,5-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-12-6-7-13(9-15(12)22-8-4-5-19(22)24)21-20(25)14-10-17(28-2)18(29-3)11-16(14)23(26)27/h6-7,9-11H,4-5,8H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOSOTTUBCCACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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